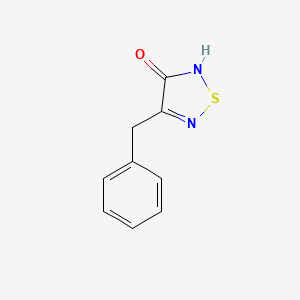

4-Benzyl-1,2,5-Thiadiazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

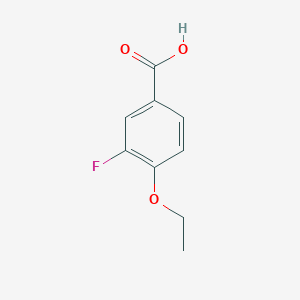

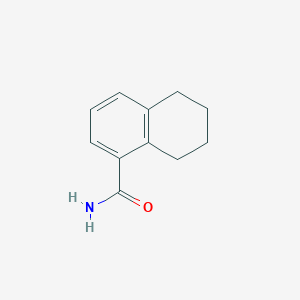

The compound "4-Benzyl-1,2,5-thiadiazol-3-ol" is a derivative of the 1,2,5-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and one sulfur atom. The benzyl group attached to the thiadiazole ring suggests potential for interesting chemical properties and biological activity. Research on similar compounds has shown a wide range of applications, including biological activity, material science, and synthetic chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the formation of C-N and S-N bonds. For example, a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was synthesized through molecular iodine-mediated oxidative cyclization . Similarly, benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole was synthesized from its bis-thiadiazole precursor through nitration, amination, and cyclization reactions . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their chemical and biological properties. For instance, the structure of the substituent groups on the thiadiazole ring can significantly affect molecular aggregation, as observed in the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives . The molecular structure also influences the photophysical properties, as seen in the hybrid molecules containing benzo-2,1,3-thiadiazole, which showed large Stokes shift values .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles leads to different products depending on the conditions, demonstrating the versatility of these compounds in chemical synthesis . The ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides is another example of the reactivity of thiadiazole-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The spectroscopic studies of benzene-1,3-diol derivatives revealed the impact of solvent effects on molecular aggregation . The photophysical properties of benzo[c][1,2,5]thiadiazole derivatives were characterized by UV-vis absorption and emission fluorescence analysis, indicating their potential use in material science applications . The biological activity of benzylidene containing 1,3,4-thiadiazloe and thiazol compounds against various bacterial strains suggests that "this compound" could also exhibit similar properties .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

1,3,4-Thiadiazole, eine Klasse von Verbindungen, zu der auch 4-Benzyl-1,2,5-Thiadiazol-3-ol gehört, haben eine breite Palette an biologischen Aktivitäten gezeigt, darunter antimikrobielle Aktivität . Sie wurden durch Reaktion von Hydrazonoylhalogeniden mit Alkylcarbothioaten und Carbothioamiden synthetisiert .

Antitumoraktivität

1,3,4-Thiadiazole wurden auch mit Antitumoraktivität in Verbindung gebracht . In einer Studie wurden die zytotoxischen Wirkungen bestimmter 1,3,4-Thiadiazolderivate an verschiedenen Leukämiezell-Linien und der HeLa-Zellinie des menschlichen Gebärmutterhalskrebses getestet .

Antioxidative Aktivität

Es wurde festgestellt, dass diese Verbindungen auch antioxidative Aktivität aufweisen . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.

Antidepressive Aktivität

1,3,4-Thiadiazole wurden mit antidepressiver Aktivität in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Behandlungen für Depressionen hin.

Antiepileptische Aktivität

Es wurde auch festgestellt, dass diese Verbindungen antiepileptische Aktivität aufweisen . Dies könnte sie für die Entwicklung neuer Behandlungen für Erkrankungen wie Epilepsie nützlich machen.

Antihypertensive Aktivität

1,3,4-Thiadiazole wurden mit antihypertensiver Aktivität in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Behandlung von Bluthochdruck hin.

Acetylcholinesterase-Hemmung

Es wurde festgestellt, dass diese Verbindungen Acetylcholinesterase hemmen . Dieses Enzym ist am Abbau von Acetylcholin, einem Neurotransmitter, beteiligt, und seine Hemmung ist eine Strategie, die bei der Behandlung der Alzheimer-Krankheit eingesetzt wird.

Materialwissenschaften

Obwohl dies nicht direkt mit this compound zusammenhängt, ist es erwähnenswert, dass 1,2,3-Triazole, eine verwandte Klasse von Verbindungen, breite Anwendungen in der Materialwissenschaft gefunden haben . Dies deutet darauf hin, dass this compound und ähnliche Verbindungen auch potenzielle Anwendungen in diesem Bereich haben könnten.

Wirkmechanismus

Target of Action

Similar compounds have shown activity against various targets, such as bacterial strains and bromodomain-containing protein 4 (BRD4)

Mode of Action

Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazoles, have been studied for their potential as visible-light organophotocatalysts . These compounds are part of electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The interaction of these compounds with their targets often involves electron transfer, which can lead to various downstream effects .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in photovoltaics, fluorescence, and photocatalysis

Result of Action

Similar compounds have shown various effects, such as antibacterial activity and inhibition of BRD4

Action Environment

Environmental factors such as light have been shown to influence the activity of similar compounds, particularly in photocatalytic applications

Zukünftige Richtungen

Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .

Biochemische Analyse

Biochemical Properties

4-Benzyl-1,2,5-thiadiazol-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound also exhibits inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that this compound can modulate enzymatic activity, potentially leading to therapeutic applications in conditions like glaucoma and Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This highlights its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, this compound can act as a free radical scavenger, reducing oxidative stress within cells . These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively. In laboratory settings, the compound has shown good stability under various conditions, making it suitable for long-term studies . Its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes . These temporal effects are important for determining the optimal usage of the compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes easily due to its lipophilic nature, allowing it to accumulate in different tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s localization can affect its activity and function. For instance, its presence in the mitochondria allows it to modulate mitochondrial function and reduce oxidative stress . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific organelles . Understanding these subcellular localization patterns is essential for elucidating the compound’s mechanism of action.

Eigenschaften

IUPAC Name |

4-benzyl-1,2,5-thiadiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHDRLWOGCTEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)